![molecular formula C13H18BrNO3 B7588683 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM is a piperidine derivative that acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to increased synaptic transmission and the activation of downstream signaling pathways, which can result in the normalization of aberrant synaptic plasticity and behavior.
Biochemical and Physiological Effects
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine and glutamate neurotransmission, and the normalization of behavior in animal models of neurological disorders. 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid is its ability to modulate the activity of mGluR5, which is a promising target for the treatment of various neurological disorders. 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has also been shown to have a favorable pharmacokinetic profile, which makes it a suitable candidate for in vivo studies. However, one of the limitations of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid. One area of research is the development of more selective and potent allosteric modulators of mGluR5, which can minimize off-target effects and improve therapeutic efficacy. Another area of research is the investigation of the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the potential clinical applications of 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid in the treatment of neurological disorders warrant further investigation.
Métodos De Síntesis
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid can be synthesized through a multistep process involving the reaction of 5-bromofuran-2-carbaldehyde with piperidine, followed by the addition of propanoic acid. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. Studies have shown that 3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid can modulate the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, leading to the normalization of aberrant synaptic plasticity and behavior in animal models of these disorders.
Propiedades
IUPAC Name |
3-[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c14-12-5-4-11(18-12)9-15-7-1-2-10(8-15)3-6-13(16)17/h4-5,10H,1-3,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYJSDVVVBOJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.